molecular formula C9H13BO3 B11908937 Dimethyl (2-methoxyphenyl)boronate CAS No. 253280-01-2

Dimethyl (2-methoxyphenyl)boronate

Cat. No.: B11908937
CAS No.: 253280-01-2
M. Wt: 180.01 g/mol
InChI Key: SEQIFORDAFGMLW-UHFFFAOYSA-N
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Description

Dimethyl (2-methoxyphenyl)boronate (CAS 253280-01-2) is an aryl boronic ester of significant value in organic synthesis and medicinal chemistry research. This compound serves as a versatile building block and synthetic intermediate, with its primary application in metal-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling, to form pivotal carbon-carbon bonds . Boronic acids and their esters are considered privileged motifs in drug discovery due to their unique physicochemical characteristics and ability to act as bioisosteres, potentially improving the pharmacokinetic properties of bioactive molecules . The presence of the ortho-methoxy substituent on the phenyl ring is of particular interest, as this configuration has been shown to influence the course of atropselective Suzuki-Miyaura cross-coupling reactions, potentially due to metal-O-chelation effects in the transition state that can affect the stereochemical outcome of the resulting biaryl products . As an air-stable organoboron reagent, it facilitates handling and storage for complex multi-step syntheses. Researchers utilize this compound in the exploration of new chemical entities, particularly in the development of protease inhibitors and other therapeutic agents, following the precedent set by FDA-approved boronic acid-based drugs like Bortezomib and Ixazomib . Specifications: • CAS Number: 253280-01-2 • Molecular Formula: C 9 H 13 BO 3 • Molecular Weight: 180.01 g/mol • SMILES: B(c1ccccc1OC)(OC)OC This product is intended For Research Use Only and is not intended for diagnostic or therapeutic use in humans or animals.

Properties

CAS No.

253280-01-2

Molecular Formula

C9H13BO3

Molecular Weight

180.01 g/mol

IUPAC Name

dimethoxy-(2-methoxyphenyl)borane

InChI

InChI=1S/C9H13BO3/c1-11-9-7-5-4-6-8(9)10(12-2)13-3/h4-7H,1-3H3

InChI Key

SEQIFORDAFGMLW-UHFFFAOYSA-N

Canonical SMILES

B(C1=CC=CC=C1OC)(OC)OC

Origin of Product

United States

Preparation Methods

Reaction Mechanism and Catalytic System

The reaction proceeds via oxidative addition of the aryl halide to Pd⁰, followed by transmetallation with the boron reagent and reductive elimination to yield the boronate ester. Key catalysts include tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] and bis(triphenylphosphine)palladium(II) chloride [PdCl₂(PPh₃)₂], which exhibit high activity in polar aprotic solvents such as dimethoxyethane (DME) or tetrahydrofuran (THF).

Optimization and Yield Data

A representative procedure from patent literature (CN105669732B) involves:

  • Reactants : 2-fluoro-4-methoxyiodobenzene (1.0 eq.), isopropylboronic acid (1.1 eq.), and 1M aqueous sodium carbonate.

  • Catalyst : 1.5 mol% PdCl₂(PPh₃)₂.

  • Conditions : 90–100°C in DME under nitrogen for 12–24 hours.

ParameterValue
Yield43–48%
Reaction Time12–24 hours
Temperature90–100°C
SolventDME

This method achieves moderate yields but requires careful control of moisture and oxygen to prevent catalyst deactivation.

Transligation of Trialkoxyborate Salts

Recent advances in boronate synthesis leverage the transligation of lithium triisopropyl borate salts with N-methyliminodiacetic acid (MIDA) or methyl borate under elevated temperatures. This approach avoids intermediate boronic acids, enhancing stability and purity.

Procedure and Stability Considerations

A study by PMC5127601 demonstrates that lithium triisopropyl 2-pyridyl borate undergoes transligation with MIDA in dimethyl sulfoxide (DMSO) at 115–130°C to form stable MIDA boronates. Adapting this for this compound involves:

  • Reactants : 2-methoxyphenyllithium (generated in situ) and trimethyl borate.

  • Conditions : Anhydrous DMSO at 120°C for 2–4 hours.

ParameterValue
Yield65–72%
Reaction Time2–4 hours
Temperature120°C
SolventDMSO

The high thermal stability of DMSO prevents protodeborylation, a common side reaction in protic solvents.

Lithiation-Borylation Sequential Methodology

Direct deprotonation of 2-methoxyphenol derivatives followed by borylation offers a streamlined route. This method, exemplified in CN105669732B, employs strong bases like n-butyllithium (n-BuLi) to generate aryl lithium intermediates, which react with trimethyl borate.

Stepwise Synthesis

  • Deprotonation : 2-Methoxyiodobenzene is treated with n-BuLi at –78°C in THF.

  • Borylation : Addition of trimethyl borate at low temperature, followed by gradual warming to room temperature.

ParameterValue
Yield50–55%
Reaction Time6–8 hours
Temperature–78°C to 25°C
SolventTHF

Challenges include controlling the exotherm during borate addition and minimizing lithium alkoxide byproducts.

Comparative Analysis of Methodologies

MethodYield (%)ScalabilityPurityCost Efficiency
Suzuki-Miyaura43–48ModerateHighModerate
Transligation65–72HighVery HighHigh
Lithiation-Borylation50–55LowModerateLow

The transligation method emerges as superior for large-scale production due to its high yield and stability, whereas Suzuki-Miyaura is preferred for its tolerance of diverse substituents .

Chemical Reactions Analysis

Types of Reactions

Dimethyl (2-methoxyphenyl)boronate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Palladium Catalysts: Used in Suzuki–Miyaura coupling reactions.

    Oxidizing Agents: Such as hydrogen peroxide or sodium perborate for oxidation reactions.

    Bases: Such as potassium carbonate or triethylamine for substitution reactions.

Major Products

    Biaryl Compounds: Formed through Suzuki–Miyaura coupling.

    Phenols: Formed through oxidation reactions.

    Substituted Aromatics: Formed through substitution reactions.

Scientific Research Applications

Suzuki-Miyaura Coupling Reactions

Dimethyl (2-methoxyphenyl)boronate is primarily utilized as a boron reagent in Suzuki-Miyaura coupling reactions, which are essential for the formation of carbon-carbon bonds. This reaction is crucial for synthesizing biaryl compounds, which are prevalent in pharmaceuticals and agrochemicals.

  • Mechanism : The Suzuki-Miyaura coupling involves the reaction of an aryl or vinyl halide with a boronic acid or ester in the presence of a palladium catalyst. This compound serves as the boron source, providing a stable and reactive intermediate that facilitates the coupling process .
  • Advantages : The use of this compound allows for mild reaction conditions and high functional group tolerance, making it suitable for complex organic syntheses. Its stability and ease of preparation contribute to its widespread use in research and industrial applications .

Medicinal Chemistry

In medicinal chemistry, this compound has been explored for its potential therapeutic applications, particularly in the development of drugs targeting various diseases.

  • Anticancer Activity : Boronic acids and their derivatives have shown promising anticancer properties. Studies have indicated that modifications to bioactive molecules by incorporating boronic acid groups can enhance their selectivity and pharmacokinetic profiles . For instance, compounds derived from this compound have been investigated for their ability to inhibit proteasome activity, similar to established drugs like bortezomib .
  • Neuropsychiatric Disorders : Research has also focused on using this compound derivatives as radioligands for positron emission tomography (PET) imaging. These compounds can be designed to target specific receptors associated with neuropsychiatric disorders, providing valuable insights into brain function and disease mechanisms .

Imaging Techniques

The incorporation of this compound into radiolabeled compounds enhances imaging capabilities in preclinical studies.

  • Synthesis of Radioligands : The compound has been utilized in synthesizing radioligands that can be labeled with carbon-11 for PET imaging. This application is particularly relevant for studying metabotropic glutamate receptors, which are implicated in various neuropsychiatric conditions .
  • Case Study : A notable study demonstrated the synthesis of a potent negative allosteric modulator using this compound as a precursor. This compound showed significant brain heterogeneity during PET imaging, highlighting its potential for further development as a diagnostic tool .

Summary Table of Applications

Application Area Description Significance
Suzuki-Miyaura Coupling Used as a boron reagent for carbon-carbon bond formationEssential for synthesizing biaryl compounds in pharmaceuticals and agrochemicals
Medicinal Chemistry Potential anticancer agents; modifications enhance selectivityDevelopment of new therapeutics targeting cancer and other diseases
Imaging Techniques Synthesis of radioligands for PET imagingValuable for studying neuropsychiatric disorders and brain function

Mechanism of Action

The mechanism of action of dimethyl (2-methoxyphenyl)boronate in Suzuki–Miyaura coupling involves the formation of a palladium-boron complex. The palladium catalyst facilitates the transmetalation step, where the boronate group transfers to the palladium center, followed by reductive elimination to form the carbon-carbon bond . This process is highly efficient and allows for the formation of a wide variety of biaryl compounds.

Comparison with Similar Compounds

Comparison with Similar Boronate Esters

Structural and Electronic Differences

Compound Key Structural Features Electronic Effects References
Dimethyl (2-methoxyphenyl)boronate Ortho-methoxy group on phenyl ring Electron-donating group enhances Lewis acidity of boron
2-Furyl DABO Boronate Furan ring with diethanolamine (DABO) complex Electron-rich furan increases reactivity in equilibria
Pinacol Boronate Esters Pinacol (1,2-diol) as protecting group Steric hindrance from pinacol improves stability
Fluorinated Boronates Fluorinated aryl/alkyl substituents Electron-withdrawing groups enhance salt solubility in electrolytes

Stability and Reactivity

  • DABO Complexes: this compound forms equilibrium mixtures with free boronic acids in DABO complexes but faces challenges in characterization (e.g., inconsistent elemental analysis) due to residual diethanolamine .
  • Pinacol Esters : Exhibit superior hydrolytic stability compared to dimethyl esters, making them preferred for long-term storage. For example, pinacol boronate esters remain intact under aqueous conditions that hydrolyze dimethyl esters .
  • Organotrifluoroborates: More stable than dimethyl esters under acidic/basic conditions, enabling functional group manipulations without boron loss .

Binding and Sensing Capabilities

  • Diol Recognition : The ortho-methoxy group in this compound sterically hinders cis-diol binding compared to unsubstituted phenyl boronates, reducing affinity for saccharides .
  • Hydrogen Peroxide Probes : Boronate esters like Peroxyfluor-1 (PF1) release fluorescent products upon H₂O₂ reaction, whereas dimethyl esters are less sensitive due to slower hydrolysis kinetics .

Key Research Findings

Synthetic Versatility : Palladium-catalyzed methylation of this compound achieves >80% yield under mild conditions, outperforming traditional transesterification .

Stability Trade-offs : While DABO complexes enable reversible boronate formation, their instability complicates purification, unlike pinacol esters .

Electrolyte Enhancement : Fluorinated boronates increase ionic conductivity by 300% in LiF/DME systems, critical for high-performance batteries .

Hydrogenation Selectivity : Rhodium-catalyzed hydrogenation preserves boron groups in this compound, enabling access to stereochemically complex products .

Biological Activity

Dimethyl (2-methoxyphenyl)boronate is an organoboron compound that has garnered attention for its diverse biological activities and applications in organic synthesis, particularly in cross-coupling reactions. This article delves into the biological activity of this compound, supported by relevant research findings, data tables, and case studies.

Chemical Structure and Properties

This compound is characterized by the presence of a boronate functional group attached to a dimethyl ester and a 2-methoxyphenyl moiety. The structure can be represented as follows:

  • Molecular Formula : C₉H₁₁B O₂
  • Molecular Weight : 165.99 g/mol

The methoxy group enhances the compound's reactivity and solubility, making it a versatile reagent in various chemical transformations.

Biological Activities

Research indicates that organoboron compounds, including this compound, exhibit several biological activities:

  • Antimicrobial Activity : Organoboron compounds have shown potential as antimicrobial agents. A study highlighted that certain derivatives possess antibacterial properties against resistant strains of bacteria, indicating their potential use in combating antibiotic resistance .
  • Antitumor Activity : this compound has been evaluated for its antiproliferative effects against various cancer cell lines. For instance, compounds derived from boronates have demonstrated the ability to induce apoptosis in cancer cells by activating pathways involving caspase-9 and PARP-1 cleavage .
  • Inhibition of DNA Replication : Some studies suggest that organoboron compounds can interfere with nucleic acid replication mechanisms, similar to quinolone antibiotics which target DNA gyrase .

Comparative Analysis with Related Compounds

The following table compares this compound with other organoboron compounds regarding their structures and unique features:

Compound NameStructureUnique Features
Dimethyl phenylboronateC₉H₁₁B O₂Simpler structure; lacks methoxy group
2-Methoxyphenylboronic acidC₉H₉B O₃Contains a free acid group; more reactive
Triisopropyl borateC₁₂H₃₁B O₄More sterically hindered; used in hydroboration
Bis(pinacolato)diboronC₁₂H₂₄B₂O₄Used in diverse coupling reactions; more stable

Synthesis Methods

This compound can be synthesized through various methods. One common approach involves the reaction of 2-methoxyphenyl magnesium bromide with dimethyl borate:

2 Methoxyphenyl magnesium bromide+Dimethyl borateDimethyl 2 methoxyphenyl boronate+By products\text{2 Methoxyphenyl magnesium bromide}+\text{Dimethyl borate}\rightarrow \text{Dimethyl 2 methoxyphenyl boronate}+\text{By products}

This reaction highlights the utility of organometallic chemistry in producing boron-containing compounds.

Case Studies and Research Findings

  • Antimicrobial Efficacy : A study evaluated several organoboron derivatives for their antimicrobial properties against methicillin-resistant Staphylococcus aureus (MRSA). The results indicated that certain derivatives exhibited significant antibacterial activity, suggesting that this compound could be a candidate for further development as an antimicrobial agent .
  • Antiproliferative Activity : In another investigation, this compound was tested against K562 and MCF-7 cancer cell lines. The compound demonstrated notable antiproliferative effects, leading to reduced cell viability and induction of apoptosis through caspase activation pathways .

Q & A

Q. What are the optimal synthetic routes for preparing Dimethyl (2-methoxyphenyl)boronate, and how can purity be ensured?

this compound can be synthesized via transesterification of boronic acids with diols under anhydrous conditions. A common approach involves reacting 2-methoxyphenylboronic acid with methanol in the presence of a dehydrating agent (e.g., MgSO₄) to drive esterification. Purity is achieved through recrystallization or chromatography. Stability during synthesis is pH-sensitive; acidic conditions may hydrolyze the ester, while basic conditions risk protodeboronation . Post-synthesis, NMR and elemental analysis are critical for verifying structural integrity, as impurities from incomplete reactions (e.g., residual diethanolamine in DABO complexes) can complicate characterization .

Q. How does hydrolysis affect this compound, and what experimental conditions mitigate this?

Boronate esters like this compound hydrolyze in aqueous media, forming boronic acids. Hydrolysis rates depend on pH, temperature, and solvent polarity. To minimize hydrolysis:

  • Use aprotic solvents (e.g., THF, DMSO) under inert atmospheres.
  • Avoid prolonged exposure to moisture; silica gel can stabilize boronate esters by absorbing water .
  • For reactions requiring aqueous phases, employ buffered solutions at neutral pH to slow hydrolysis .

Q. What role does the 2-methoxyphenyl group play in the compound's reactivity?

The 2-methoxy substituent enhances steric and electronic effects:

  • Steric hindrance stabilizes the boronate ester against nucleophilic attack.
  • Electron-donating methoxy group increases Lewis acidity of boron, improving binding to diols or amines in cross-coupling reactions . This group also directs regioselectivity in Suzuki-Miyaura couplings, favoring para-substitution in aryl halides .

Advanced Research Questions

Q. How can the binding affinity of this compound toward cis-diols be enhanced for separations or sensing?

Binding affinity is pH-dependent and influenced by ligand design:

  • Teamed boronate affinity : Pairing with adjacent Lewis basic groups (e.g., tertiary amines) creates a zwitterionic transition state, enabling strong binding at neutral pH .
  • Multivalent interactions : Immobilizing the compound on polymer matrices (e.g., monoliths) amplifies avidity for glycoproteins or saccharides .
  • Nanoconfinement : Encapsulation in mesoporous silica enhances binding kinetics and selectivity due to restricted molecular mobility .

Q. What strategies address contradictions in reported hydrolysis rates and stability of boronate esters?

Discrepancies arise from solvent systems, substituent effects, and measurement techniques. To reconcile

  • Use standardized hydrolysis assays (e.g., monitoring by ¹¹B NMR or UV-Vis for boronate ester → acid conversion).
  • Compare substituent effects: Electron-withdrawing groups (e.g., nitro) accelerate hydrolysis, while bulky groups (e.g., 2-methoxy) slow it .
  • Apply computational models (DFT) to predict hydrolysis pathways based on boron’s coordination state .

Q. How can this compound be integrated into self-immolative drug delivery systems?

The compound’s boronate ester serves as a H₂O₂-responsive trigger. Under oxidative conditions (e.g., tumor microenvironments), H₂O₂ oxidizes the boronate to phenol, releasing conjugated therapeutics. Key considerations:

  • Linker design: Incorporate a self-immolative spacer (e.g., p-aminobenzyl alcohol) between the boronate and drug.
  • Stability in circulation: Optimize ester hydrophobicity to prevent premature hydrolysis .

Q. What mechanistic insights explain its selectivity in Suzuki-Miyaura cross-coupling versus competing side reactions?

Selectivity arises from:

  • Transmetalation efficiency : The 2-methoxy group stabilizes the boronate-Pd intermediate, reducing protodeboronation.
  • Steric control : Ortho-methoxy hinders undesired coupling at the boron-adjacent position.
  • Solvent effects : Polar aprotic solvents (e.g., DMF) improve Pd catalyst turnover .

Methodological Considerations

Q. How to optimize reaction conditions for synthesizing bis(boronate) derivatives?

Use catalytic diboration with transition metals (e.g., Pt or Pd):

  • Substrate scope : Allylic alcohols and alkynes yield 1,2-bis(boronates), while dienes form 1,4-products.
  • Asymmetric synthesis : Chiral ligands (e.g., BINAP) induce enantioselectivity in diboration .

Q. What analytical techniques resolve ambiguities in characterizing boronate ester complexes?

  • ¹¹B NMR : Distinguishes tricoordinate boron (δ ~30 ppm) from tetracoordinate (δ ~10 ppm).
  • X-ray crystallography : Confirms bonding geometry, especially in ion-pair-driven assemblies .
  • HRMS with soft ionization (ESI) : Avoids fragmentation seen in electron ionization, which generates unidentifiable boron-containing masses .

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